molecular formula C9H12O2 B2518238 4-(2-Hydroxypropan-2-yl)phenol CAS No. 2948-47-2

4-(2-Hydroxypropan-2-yl)phenol

Cat. No.: B2518238
CAS No.: 2948-47-2
M. Wt: 152.193
InChI Key: PMZXHWXCHFTBFZ-UHFFFAOYSA-N
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Description

4-(2-Hydroxypropan-2-yl)phenol, also known as octyl gallate, is a synthetic antioxidant that is commonly used in the food and cosmetic industries. It is a white to light yellow crystalline powder with a molecular weight of 282.32 g/mol. The compound is soluble in ethanol, ethyl acetate, and acetone.

Scientific Research Applications

Phenolic Compounds and Bioactivities

Phenolic compounds like p-Coumaric acid and its conjugates are known for their diverse biological activities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory effects. These bioactivities are attributed to their phenolic structure, making them crucial in dietary sources and pharmacological applications (Pei et al., 2016). Furthermore, phenolic chemistries have been explored for their roles in enhancing the nutritive value of food through fermentation, leading to an increase in phenolic content and bioactivities (Leonard et al., 2021).

Antioxidant and Antimicrobial Applications

Studies highlight the potential of phenolic compounds in combating oxidative stress and serving as natural antioxidants in various food products. For instance, caffeic acid, a phenolic acid, exhibits significant antioxidant activity, underscoring its importance in food preservation and health promotion (Khan et al., 2016). Additionally, the antimicrobial effects of phenolic compounds against a wide range of pathogens further amplify their utility in food safety and preservation (Galal, 2006).

Functional Food and Cosmetics

The cosmeceutical significance of hydroxycinnamic acids and their derivatives has been emphasized, showcasing their potential as multifunctional ingredients in topical applications, including anti-aging, anti-inflammatory, and UV protective effects. This highlights the broad applicability of phenolic compounds beyond dietary applications, extending to skin care and cosmetics (Taofiq et al., 2017).

Environmental and Material Science

Phenolic chemistries inspired by natural processes offer innovative solutions in material science, such as enhancing the properties and functions of materials through controlled polymerization and assembly of phenolics. This strategic advance in the spatiotemporal control of bioinspired phenolic chemistries opens new avenues for the development of advanced materials with predictable structures and properties for various applications (Jia et al., 2021).

Mechanism of Action

Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,10-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZXHWXCHFTBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601021805
Record name 4-(2-Hydroxypropan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2948-47-2
Record name 4-(2-Hydroxypropan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-hydroxypropan-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-acetylphenyl acetate (250 mg, 1.4 mmol) in anhydrous THF (5 mL) cooled to −10° C. under nitrogen was added 3M methylmagnesium chloride solution in THF (2.81 mL, 8.42 mmol) over 10 minutes, keeping the internal temperature below −5° C. The resulting pale yellow solution was allowed to warm to room temperature for 5 hours. The reaction mixture was cooled in an ice bath and quenched with saturated aqueous ammonium chloride solution (20 mL). The resulting clear solution was extracted with EtOAc (2×50 mL). The combined organic extracts were washed with brine (50 mL), dried over MgSO4, filtered and concentrated in vacuo. The solid residue was purified by silica gel column chromatography eluting with 10-50% EtOAc in heptanes to afford the title compound as white solid (100 mg, 47%).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.81 mL
Type
solvent
Reaction Step Two
Yield
47%

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